2-(benzo[d]thiazol-2-ylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
2-(benzo[d]thiazol-2-ylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound. It is used in various scientific research applications, particularly in the fields of chemistry and biology due to its complex structure and interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step organic synthesis process. One common route involves the following steps:
Preparation of benzo[d]thiazol-2-ylthio compound by reacting benzothiazole with thiols.
Synthesis of the ethanone moiety by introducing an acetyl group.
Coupling the two fragments through a condensation reaction under controlled conditions, often using catalysts to improve yield.
Industrial Production Methods
Industrial synthesis of this compound usually involves optimizing the above methods to ensure scalability and cost-effectiveness. This might include using continuous flow reactors and optimizing reaction times and temperatures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized using agents like hydrogen peroxide.
Reduction: : Reduced by hydrogenation.
Substitution: : Undergoes nucleophilic substitution, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, peracids.
Reduction: : Catalysts like Pd/C in hydrogenation reactions.
Substitution: : Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: : Oxidized derivatives with modifications at sulfur atoms.
Reduction: : Reduced forms with hydrogen atoms added to unsaturated sites.
Substitution: : Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-(benzo[d]thiazol-2-ylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is primarily used in:
Chemistry: : As a building block in the synthesis of complex molecules.
Biology: : Studying enzyme inhibition.
Medicine: : Investigating its potential as an anticancer agent.
Industry: : Development of new materials with specific properties.
Mechanism of Action
This compound exerts its effects through:
Enzyme Inhibition: : By binding to the active site of specific enzymes, it can inhibit their activity.
Molecular Targets: : Typically targets enzymes involved in metabolic pathways.
Pathways Involved: : Disruption of these pathways can lead to cell death, making it a potential anticancer agent.
Comparison with Similar Compounds
Compared to other similar compounds, this one stands out due to:
Unique Structure: : The combination of benzothiazole, pyrazole, and ethanone moieties.
Increased Activity: : Higher potency in biological assays.
Stability: : More stable under various conditions.
List of Similar Compounds
2-(benzo[d]thiazol-2-ylthio)-1-(3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(thiophen-2-ylthio)ethanone
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S3/c1-29-19-9-5-7-15(23(19)30-2)18-13-17(20-11-6-12-31-20)26-27(18)22(28)14-32-24-25-16-8-3-4-10-21(16)33-24/h3-12,18H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMICWTBYGBKWJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NC4=CC=CC=C4S3)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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